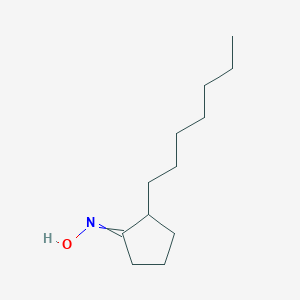

N-(2-heptylcyclopentylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

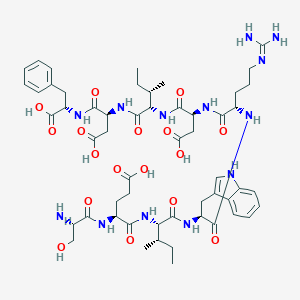

The synthesis of complex hydroxylamines, akin to N-(2-heptylcyclopentylidene)hydroxylamine, involves methods that utilize hydroxylamine derivatives as single nitrogen sources. For instance, a highly efficient cascade of alkyne insertion/C-H activation/amination has been reported for the rapid preparation of tricyclic indoles using bifunctional secondary hydroxylamines (Liangxin Fan et al., 2020). This showcases the versatility of hydroxylamines in facilitating complex ring formations.

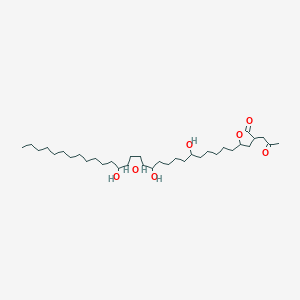

Molecular Structure Analysis

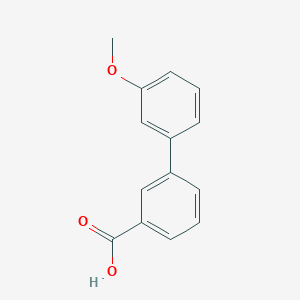

The molecular structure of hydroxylamine derivatives is crucial for their reactivity and the types of reactions they can undergo. For example, the synthesis and crystal and molecular structure analysis of a methionine analogue from O-(mesitylenesulfonyl)hydroxylamine provide insights into the structural requirements for specific chemical transformations (R. Glass et al., 1990).

Chemical Reactions and Properties

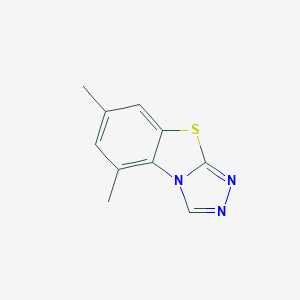

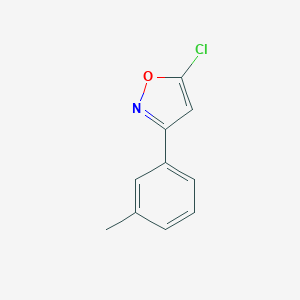

Hydroxylamines participate in a wide range of chemical reactions, demonstrating their chemical versatility. They have been employed in the synthesis of heterocyclic compounds, showing potent antibacterial activity against various strains, indicating the chemical reactivity of hydroxylamine scaffolds in synthesizing biologically active molecules (T. Wencewicz et al., 2011).

Applications De Recherche Scientifique

Use in Organic Synthesis N-(2-heptylcyclopentylidene)hydroxylamine and similar hydroxylamines are essential in organic synthesis. For instance, hydroxylamine derivatives are used as single nitrogen sources in constructing complex N-heterocycles, like tricyclic indoles, through a cascade of reactions involving alkyne insertion, C-H activation, and amination. This process is vital for creating diverse chemical structures efficiently (Fan et al., 2020).

Cytotoxicity and DNA Adduct Formation Studies Hydroxylamines, including N-(2-heptylcyclopentylidene)hydroxylamine, are studied for their cytotoxic properties and the ability to form DNA adducts. These properties are significant in understanding the molecular mechanisms of carcinogenesis and genetic mutations. Such studies are crucial for assessing the risk of certain chemicals and for drug development (Fan, Schut, & Snyderwine, 1995).

Synthesis and Reactivity in Heterocyclic Chemistry The hydroxylamine derivatives play a pivotal role in the synthesis of heterocyclic compounds. They serve as functional precursors in creating diverse ring systems, which are fundamental in developing new pharmacological agents, including anticancer, antiviral, and antimicrobial drugs. The versatility of these compounds in chemical synthesis underscores their importance in medicinal chemistry (Sączewski & Korcz, 2014).

Applications in Glycobiology Hydroxylamine derivatives are utilized in glycobiology, especially in the development of (neo)glycoconjugates. Their high nucleophilicity makes them ideal for chemoselective ligation, which is crucial in synthesizing carbohydrates bearing aminooxy or N-hydroxy amino groups. This application is pivotal in drug discovery and understanding various biological processes (Chen & Xie, 2016).

Investigation in DNA Mutagenesis Hydroxylamines, including N-(2-heptylcyclopentylidene)hydroxylamine, are researched for their role in DNA mutagenesis. Understanding their reaction with nucleic acids helps unravel the mechanisms of mutation at a molecular level. This research is crucial for genetic studies and understanding the etiology of various genetic disorders (Brown & Phillips, 1965).

Analytical Chemistry Applications Hydroxylamine derivatives are used as analytical reagents, demonstrating their versatility in chemical analysis. They react with various metal ions, aiding in the separation and identification of elements, which is essential in analytical and environmental chemistry (Shendrikar, 1969).

Safety And Hazards

The safety data sheet for hydroxylamine hydrochloride, a related compound, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

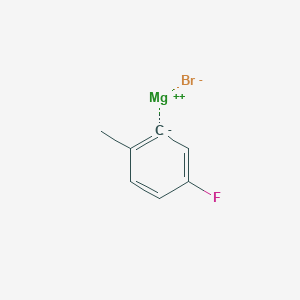

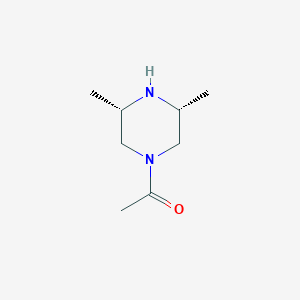

Recent developments suggest that hydroxylamines may have broader applications, and a review covering recent developments in the synthesis of this functional group is timely . A family of nine novel hydroxylamine-derived aminating reagents was designed for the installation of several medicinally relevant amine groups, such as methylamine, morpholine, and piperazine, through the aminochlorination of alkenes .

Propriétés

IUPAC Name |

N-(2-heptylcyclopentylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTMJYBDXVBHRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379369 |

Source

|

| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-heptylcyclopentylidene)hydroxylamine | |

CAS RN |

165385-93-3 |

Source

|

| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)